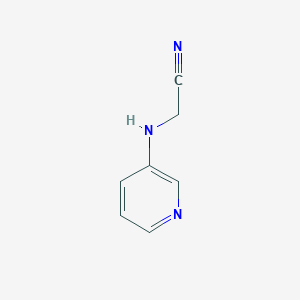

2-(Pyridin-3-ylamino)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

62491-93-4 |

|---|---|

Molecular Formula |

C7H7N3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-(pyridin-3-ylamino)acetonitrile |

InChI |

InChI=1S/C7H7N3/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,5H2 |

InChI Key |

HOKGIJPZHVQMJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 3 Ylamino Acetonitrile and Its Analogs

Direct Synthesis Approaches to 2-(Pyridin-3-ylamino)acetonitrile

Direct synthesis methods offer the most straightforward routes to the target molecule, typically involving the formation of the crucial nitrogen-carbon bond in a single or two-step sequence from readily available starting materials.

Amine-Nitrile Condensation Pathways

A primary and direct approach to synthesizing this compound is through the nucleophilic substitution reaction between 3-aminopyridine (B143674) and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. In this classic SN2 reaction, the amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide to form the desired product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct.

Alternatively, a two-step approach can be employed, starting with the acylation of 3-aminopyridine with chloroacetyl chloride to form the intermediate 2-chloro-N-(pyridin-3-yl)acetamide. mdpi.com This stable intermediate can then be converted to this compound by reacting it with a cyanide salt, such as sodium or potassium cyanide. This method, while involving an additional step, can sometimes offer better control and yield.

Table 1: Amine-Nitrile Condensation Reaction Parameters (Proposed) This table presents proposed reaction conditions based on standard organic chemistry principles, as direct literature data for this specific reaction is limited.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Aminopyridine | Chloroacetonitrile | Na2CO3 or Et3N | Acetonitrile (B52724) or DMF | Room Temp. to 80 °C | Moderate to Good (Estimated) |

| 2-Chloro-N-(pyridin-3-yl)acetamide | NaCN | - | DMSO or Ethanol (B145695)/Water | 50-100 °C | Good to Excellent (Estimated) |

Reductive Amination Strategies

Reductive amination provides another powerful pathway for the synthesis of this compound. This can be conceptualized through a Strecker-type reaction, a multicomponent reaction that forms α-amino nitriles. In this context, the reaction would involve 3-aminopyridine, formaldehyde (B43269) (or a formaldehyde equivalent), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN). wikipedia.orgnih.govmasterorganicchemistry.com The reaction proceeds through the in-situ formation of an N-(pyridin-3-yl)methaniminium ion, which is then attacked by the cyanide nucleophile to yield the final product. wikipedia.orgnih.govmasterorganicchemistry.com

While direct reductive amination on aminopyridines can sometimes be challenging due to the basicity of the pyridine (B92270) nitrogen, which can interfere with the reaction, these issues can often be overcome. nih.gov For instance, the use of specific acid catalysts can facilitate the formation of the necessary iminium ion intermediate. nih.gov An alternative reductive amination approach involves the reaction of 3-aminopyridine with glycolonitrile (B6354644) (hydroxyacetonitrile), which can be considered a pre-formed adduct of formaldehyde and hydrogen cyanide. google.com This reaction would form the target compound directly, although subsequent reduction of any imine intermediates might be necessary.

Precursor-Based Synthetic Routes to this compound Scaffolds

These strategies involve building the target molecule from more complex precursors where either the pyridine ring or the acetonitrile moiety is already functionalized.

Strategies Involving Pyridine Derivatives

Syntheses can commence from a pre-functionalized pyridine ring. A common strategy is to start with a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine. This precursor can undergo a nucleophilic aromatic substitution (SNAr) reaction with aminoacetonitrile (B1212223). For this reaction to be efficient, the pyridine ring usually requires activation by electron-withdrawing groups, or the use of a catalyst, typically based on palladium or copper, to facilitate a cross-coupling reaction.

Another approach involves starting with 3-aminopyridine, which can be chemically modified before the introduction of the aminoacetonitrile side chain. For example, the amino group can be protected, followed by regioselective modification of the pyridine ring, such as halogenation at the 4-position. nih.gov After deprotection, the resulting substituted aminopyridine can be used in one of the direct synthesis methods described earlier. nih.gov Such precursor-based routes offer flexibility in creating a wide range of analogs.

Strategies Involving Acetonitrile Derivatives

Alternatively, the synthesis can begin with a functionalized acetonitrile derivative. For example, a metalated acetonitrile, such as lithiated acetonitrile, can be prepared and then reacted with an electrophilic pyridine precursor. A suitable precursor could be a pyridine N-oxide, which activates the 2- and 4-positions to nucleophilic attack, or a pyridine derivative with a good leaving group at the 3-position.

Another strategy is exemplified by the synthesis of the isomeric 2-(pyridin-4-yl)acetonitrile (B76164), which is prepared from ethyl 2-cyano-2-(pyridin-4-yl)acetate through decarboxylation. google.com A similar pathway could be envisioned for the 3-pyridyl isomer, where ethyl 2-cyano-2-(pyridin-3-yl)acetate, formed from the reaction of a 3-halopyridine with ethyl cyanoacetate, is decarboxylated to yield 2-(pyridin-3-yl)acetonitrile. prepchem.com

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalysts and environmentally benign methods to improve reaction efficiency, reduce waste, and simplify procedures.

Catalytic methods are prominent in the synthesis of pyridine-containing molecules. Copper-catalyzed reactions, for instance, are used for various C-N bond-forming cross-coupling reactions and can be applied to the synthesis of N-aryl aminopyridines. nih.govrsc.orgresearchgate.net Similarly, palladium-catalyzed coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, are invaluable for constructing complex pyridine derivatives from halopyridine precursors. google.com

Green chemistry principles are increasingly being incorporated into these syntheses. The Strecker reaction, for example, has been adapted to run under greener conditions. One notable example uses indium powder as a catalyst in water, a benign solvent, for the three-component synthesis of α-aminonitriles with excellent yields. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times and improving yields compared to conventional heating. researchgate.nettum.deresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyridine and fused-pyridine systems, including the alkylation of imidazo[1,5-a]pyridines and the synthesis of azaflavones from aminopyridine precursors. tum.deresearchgate.net Such methods could be readily adapted for the efficient synthesis of this compound.

Table 2: Green and Catalytic Approaches in Related Syntheses This table showcases examples of modern synthetic methods applied to molecules structurally related to the target compound.

| Reaction Type | Catalyst/Method | Key Features | Reference Example |

|---|---|---|---|

| Strecker Reaction | Indium powder in Water | Environmentally benign solvent, high yields (79-98%). nih.gov | One-pot, three-component synthesis of α-aminonitriles. nih.gov |

| N-Alkylation/Annulation | Microwave Irradiation | Dramatically reduced reaction times (e.g., 50 min vs. hours), good yields. tum.de | Synthesis of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide. tum.de |

| [3+3] Annulation | Copper(I) Iodide | Excellent functional group tolerance, readily available materials. nih.gov | Synthesis of polysubstituted pyridines from ketones and oxime acetates. nih.gov |

Transition Metal-Catalyzed Methods (e.g., Palladium-mediated couplings, Copper catalysis)

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial in the synthesis of this compound and its derivatives. Palladium and copper catalysts are prominently featured in these transformations.

Palladium-Mediated Couplings:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are instrumental in constructing the core structure of these compounds. google.com For instance, a substituted pyridine can be esterified and then converted into an organometallic intermediate, like a boronic acid. This intermediate can then be coupled with a substituted pyrimidine (B1678525) under palladium-mediated conditions to form a tricyclic ring system. google.com Subsequent hydrolysis of the ester and amide coupling with an appropriate amine yields the final product. google.com The hydroarylation of alkynes and alkenes, another palladium-catalyzed methodology, is also a versatile approach for synthesizing various heterocyclic compounds. nih.gov Furthermore, palladium catalysts are effective for the amination of aryl mesylates, a reaction that can be applied to the synthesis of precursors for the target molecule. nih.gov The choice of ligands, such as phosphines, is crucial for the efficiency of these palladium-catalyzed aminations. nih.gov

Copper Catalysis:

Copper-catalyzed reactions provide an efficient and often more economical alternative to palladium-based methods. Copper catalysts have been successfully employed in the synthesis of various nitrogen-containing heterocycles. For example, a copper-catalyzed three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones affords polysubstituted imidazo[1,2-a]pyridines. rsc.org This process proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage to form a highly reactive ketenimine intermediate. rsc.org

Another notable application of copper catalysis is the [3+3] annulation of ketones with oxime acetates to produce pyridines. nih.gov This method involves the in-situ generation of enones and imines, which then undergo a cascade annulation and oxidative aromatization. nih.gov Copper(I) catalysis can also facilitate the conversion of oxime esters to imines or enamines, which then react with in-situ generated α,β-unsaturated ketones to yield polysubstituted pyridines. nih.gov Additionally, copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines has been developed for the synthesis of N-(2-pyridyl)-α-ketoamides, which are valuable intermediates. researchgate.net The direct conversion of aldehydes into nitriles can also be achieved using a copper(II) catalyst in acetonitrile. researchgate.net

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of pyridine and related heterocycles.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(dppf)Cl₂ / KOAc | Methyl 5-bromo-3-methylpicolinate, bis(pinacolato)diboron | (6-(methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid | Suzuki-type coupling for C-B bond formation. google.com |

| CuI / Ligand (e.g., L8) / K₃PO₄ | Iodo-pyrazolo[3,4-b]pyridine derivative, aminopropanol | (R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol | Ullmann-type C-N coupling. acs.org |

| Cu(OAc)₂ | Imines, Acetonitrile | Arylacrylonitriles | Cyanomethylation using acetonitrile as both solvent and CN source. mdpi.com |

| CuO | Aldehydes, Hydroxylamine hydrochloride | Nitriles | One-pot conversion of aldehydes to nitriles. researchgate.net |

Organocatalysis and Metal-Free Protocols

In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable and environmentally friendly alternatives to metal-catalyzed reactions. These approaches avoid the use of potentially toxic and expensive heavy metals.

A variety of metal-free methods have been developed for the synthesis of pyridine derivatives and related nitrogen heterocycles. For instance, the synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved from 2-chloropyridines and 2H-azirines in a two-step, one-pot sequence. nih.gov This reaction proceeds through the formation of an electrophilic aziridinyl triflate species and subsequent condensation with 2-chloropyridine. nih.gov Another metal-free approach involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of a base like piperidine (B6355638) to yield benzo youngin.comfrontiersin.orgimidazo[1,2-a]pyridine derivatives. nih.gov

Chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric synthesis of 2-arylethylamines, which can be precursors to analogs of the target compound. mdpi.com These catalysts can facilitate reactions like the 1,6-addition of azlactones to para-quinone methides and the asymmetric epoxidation of alkenyl aza-heteroarenes with high enantioselectivity. mdpi.com

The following table highlights some examples of organocatalytic and metal-free synthetic methods.

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| Piperidine | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Ethyl 2,4-dioxo-4-arylbutanoates | Benzo youngin.comfrontiersin.orgimidazo[1,2-a]pyridine derivatives | Metal-free condensation reaction. nih.gov |

| Triflic anhydride (B1165640) / Trimethylamine | 2-Chloropyridines, 2H-azirines | 3-Substituted imidazo[1,2-a]pyridines | Two-step, one-pot sequence. nih.gov |

| Chiral Phosphoric Acid | Alkenyl aza-heteroarenes | Chiral epoxides of aza-heteroarenes | Asymmetric epoxidation. mdpi.com |

| 4,6-dihydoxysalicylic acid / BF₃·Et₂O | 2-Aminobenzylamines, Benzylamines | Quinazoline derivatives | Organocatalytic oxidation with O₂ as the oxidant. mdpi.com |

Nanoparticle-Catalyzed Syntheses (e.g., MgO nanoparticles)

The use of nanoparticles as catalysts represents a significant advancement in synthetic chemistry, offering advantages such as high surface area, enhanced catalytic activity, and often, recyclability. Magnesium oxide (MgO) nanoparticles, in particular, have been demonstrated as an effective and environmentally benign catalyst for various organic transformations. frontiersin.orgnih.govkashanu.ac.ir

MgO nanoparticles have been successfully employed in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org In a comparative study, the use of MgO nanoparticles as a catalyst resulted in a significant reduction in reaction time and an increase in yield compared to a classical method using triethylamine. frontiersin.org The structure of the MgO nanoparticles is typically confirmed using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD). frontiersin.org

The catalytic activity of MgO nanoparticles stems from their basic nature and high surface area. acad-pub.com They can be prepared through various methods, including sol-gel synthesis followed by calcination. kashanu.ac.ir The reusability of MgO nanoparticles is a key advantage, making the synthetic process more economical and sustainable. Studies have shown that MgO nanoparticles can be recovered and reused multiple times without a significant loss in their catalytic activity. kashanu.ac.ir

The table below provides an example of a nanoparticle-catalyzed synthesis.

| Catalyst | Reactants | Product Type | Key Advantages |

| MgO nanoparticles | Pyridin-3-yl-pyrimidin-2-yl-amine precursor, Phenyl isocyanate | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Reduced reaction time, increased efficiency, reusable catalyst. frontiersin.org |

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing chemical reactions by mechanical force, such as grinding or milling, has emerged as a powerful green chemistry tool. nih.govucm.es These solvent-free or low-solvent methods often lead to faster reaction times, higher yields, and simplified work-up procedures.

Mechanochemical approaches have been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of azomethines from 2-aminopyridine (B139424) and substituted aromatic aldehydes has been achieved in excellent yields through a green, mechanochemical protocol. indianchemicalsociety.com Interestingly, the presence of certain substituents, such as an ortho-hydroxy group on the aldehyde, can significantly accelerate the reaction. indianchemicalsociety.com

The synthesis of primary amides from esters using ball milling with calcium nitride and ethanol is another example of a successful mechanochemical transformation. ucm.es This method is compatible with a range of functional groups and can be applied to the synthesis of drug molecules like rufinamide. ucm.es The conditions for mechanochemical synthesis are often milder than traditional solution-phase reactions, requiring no external heating and significantly shorter reaction times. ucm.es

Factors that influence mechanochemical reactions include the type of ball mill, the material of the milling jars and balls, the milling frequency, and the reaction time. nih.gov

The following table illustrates a mechanochemical synthesis.

| Reaction Type | Reactants | Key Features |

| Azomethine formation | 2-Aminopyridine, Aromatic aldehydes | Solvent-free, excellent to quantitative yields, substituent effects observed. indianchemicalsociety.com |

| Primary amide synthesis | Esters, Calcium nitride, Ethanol | Ball milling, shorter reaction times, milder conditions compared to solution-phase. ucm.es |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. youngin.comnih.gov This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture.

A one-step synthesis of pyridines has been developed using microwave irradiation to facilitate the Michael addition–cyclodehydration of an enamine and an alkynone. youngin.com This Bohlmann–Rahtz procedure, conducted at elevated temperatures in a sealed vessel, provides superior yields compared to conventional heating methods. youngin.com The use of a self-tuning single-mode microwave synthesizer allows for precise temperature control. youngin.com

Microwave irradiation has also been employed in the synthesis of novel 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines or amine acetates. nih.gov In this method, the reactants are adsorbed onto Montmorillonite K-10, which acts as a catalyst, and the reaction is completed in a very short time (e.g., 120 seconds). nih.gov Furthermore, microwave-assisted synthesis has been utilized to prepare novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives. nih.gov

The following table showcases examples of microwave-assisted syntheses.

| Reactants | Product Type | Key Advantages |

| Ethyl β-aminocrotonate, Alkynones | Trisubstituted pyridines | One-pot synthesis, superior yields, rapid heating. youngin.com |

| Curcumin, Primary amines/amine acetates | 2,3-Dihydro-4-pyridinones | Extremely short reaction times (e.g., 120 seconds). nih.gov |

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is a critical step in the development of any synthetic protocol to ensure high yields, purity, and cost-effectiveness. For the production of this compound and its analogs, several parameters are typically investigated.

A systematic approach to optimization often involves screening different catalysts, solvents, bases, temperatures, and reaction times. For example, in the copper-catalyzed synthesis of a TAM-MET receptor kinase inhibitor core, various ligands were screened to identify the one that provided the highest conversion and minimized byproduct formation. acs.org Further optimization of the temperature led to improved reaction outcomes. acs.org

In a one-pot, three-component reaction for the synthesis of N-amino pyridine-2,6-dione derivatives, different solvents were tested at both room temperature and reflux conditions. researchgate.net It was found that performing the reaction in DMF at reflux gave the highest yield. researchgate.net

The preparation of 2-(pyridin-4-yl)acetonitrile from ethyl 2-cyano-2-(pyridin-4-yl)acetate was optimized by varying the reaction time and temperature. google.com The reaction was carried out in dimethyl sulfoxide (B87167) (DMSO) with lithium chloride, and the progress was monitored by thin-layer chromatography to determine the optimal reaction endpoint. google.com

The following table provides an overview of parameters that are commonly optimized in the synthesis of pyridine derivatives.

| Parameter | Example of Variation | Effect on Reaction |

| Catalyst | Screening different copper or palladium catalysts and ligands. researchgate.netacs.org | Influences reaction rate, yield, and selectivity. |

| Solvent | Testing a range of solvents like ethanol, methanol, acetonitrile, THF, and DMF. researchgate.net | Affects solubility of reactants and can influence reaction mechanism and yield. |

| Temperature | Varying the reaction temperature from room temperature to reflux or higher. acs.orgresearchgate.net | Can significantly impact reaction rate and selectivity. |

| Base | Using different bases such as K₃PO₄, NaOAc, or triethylamine. researchgate.netacs.org | Crucial for reactions involving deprotonation steps. |

| Reaction Time | Monitoring the reaction over time to determine the point of maximum conversion. google.com | Ensures completion of the reaction without significant byproduct formation. |

Chemical Reactivity and Derivatization of 2 Pyridin 3 Ylamino Acetonitrile

Transformations Involving the Acetonitrile (B52724) Moiety of 2-(Pyridin-3-ylamino)acetonitrile

The acetonitrile group, with its electrophilic carbon atom and reactive triple bond, is a primary site for chemical modifications.

Nitrile Hydrolysis and Reduction Pathways

The cyano group of this compound can undergo hydrolysis under both acidic and basic conditions to yield carboxylic acids or their corresponding salts. savemyexams.comchemistrysteps.comlibretexts.org The reaction typically proceeds through an amide intermediate. chemistrysteps.comlibretexts.orgpressbooks.pub For instance, alkaline hydrolysis of similar (pyridyl-2)acetonitrile derivatives with potassium hydroxide (B78521) in ethanol (B145695) has been shown to produce the corresponding amides. nih.gov

Alternatively, the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over metals like palladium, platinum, or nickel. wikipedia.orglibretexts.orglibretexts.org The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbon-nitrogen triple bond. pressbooks.publibretexts.org Catalytic hydrogenation requires elevated temperature and pressure. libretexts.org

Table 1: Examples of Nitrile Transformations

| Transformation | Reagents and Conditions | Product Type |

| Acidic Hydrolysis | Dilute HCl, heat | Carboxylic acid and ammonium (B1175870) salt savemyexams.comlibretexts.org |

| Alkaline Hydrolysis | NaOH solution, heat | Carboxylate salt and ammonia (B1221849) savemyexams.comlibretexts.org |

| Reduction | LiAlH₄ in diethyl ether, followed by acid workup | Primary amine libretexts.orglibretexts.org |

| Catalytic Hydrogenation | H₂, Pd/Pt/Ni catalyst, heat, pressure | Primary amine wikipedia.orglibretexts.org |

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. pressbooks.publibretexts.org This reactivity is fundamental to many synthetic applications. For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. pressbooks.pub This reaction provides a valuable method for carbon-carbon bond formation.

The addition of nucleophiles to the cyano group is a key step in the formation of various heterocyclic compounds. nih.gov The activation of the nitrile group, often through coordination with a Lewis acid, can facilitate these nucleophilic additions. nih.gov

Reactions at the Pyridine (B92270) Nitrogen Atom and Amino Group of this compound

The pyridine nitrogen and the secondary amino group are both nucleophilic centers and can participate in a variety of reactions.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can be alkylated using organometallic reagents such as organolithium, Grignard, and organozinc compounds. nih.gov These reactions can sometimes be followed by rearrangement of the alkyl group to an adjacent carbon atom on the pyridine ring. nih.gov

The secondary amino group can undergo N-acylation. Acetonitrile itself can act as an acylating agent in the presence of a catalyst, such as in situ generated trimethylsilyl (B98337) iodide under microwave irradiation, to selectively N-acetylate aromatic amines. researchgate.net Other methods for N-acetylation include the use of acetic anhydride (B1165640) or acetyl chloride. researchgate.net A continuous-flow method using acetonitrile as the acetylating agent and alumina (B75360) as a catalyst has also been developed for the N-acetylation of various amines. mdpi.comresearchgate.net

Protonation and Salt Formation

The basic nitrogen atom of the pyridine ring can be readily protonated by acids to form salts. For instance, the reaction of dipyridin-2-ylamine with thiocyanic acid in acetonitrile results in the formation of the protonated pyridinium (B92312) thiocyanate (B1210189) salt. nih.gov This property is a common feature of pyridine-containing compounds.

Spectroscopic and Structural Characterization of 2 Pyridin 3 Ylamino Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-(pyridin-3-ylamino)acetonitrile provides characteristic signals for the protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For the parent compound, the aromatic protons of the pyridine (B92270) ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the amino group and the nitrile group exhibit a singlet at approximately 4.97 ppm. The amino proton (NH) signal can be broad and its chemical shift is variable depending on the solvent and concentration.

In a derivative such as 2-amino-2-(pyridin-3-yl)acetonitrile, the ¹H NMR spectrum in CDCl₃ shows distinct signals: a doublet at δ 8.80 (J = 2.3 Hz) for the proton at the 2' position of the pyridine ring, a doublet of doublets at δ 8.64 (J = 4.8, 1.4 Hz) for the proton at the 6' position, a singlet at δ 4.97 for the methine proton (CH-CN), and a broad singlet at δ 2.00 for the amino protons (NH₂).

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Proton | This compound (Predicted) | 2-Amino-2-(pyridin-3-yl)acetonitrile |

| Pyridine H-2' | ~8.3-8.5 | 8.80 (d, J = 2.3 Hz) |

| Pyridine H-4' | ~7.3-7.5 | - |

| Pyridine H-5' | ~7.2-7.4 | - |

| Pyridine H-6' | ~8.1-8.3 | 8.64 (dd, J = 4.8, 1.4 Hz) |

| CH₂/CH | ~4.3 | 4.97 (s) |

| NH/NH₂ | Variable | 2.00 (s) |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values can vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, the carbon atoms of the pyridine ring resonate in the aromatic region, typically between δ 120 and 150 ppm. The nitrile carbon (C≡N) appears in a characteristic downfield region, often around δ 117-120 ppm. The methylene carbon (CH₂) is observed further upfield.

For the derivative 2-amino-2-(pyridin-3-yl)acetonitrile, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 150.28 for C2', δ 148.24 for C6', and δ 45.20 for the methine carbon (CH-CN). The chemical shifts of the other pyridine carbons are also observable in the aromatic region. For comparison, the nitrile carbon in acetonitrile (B52724) itself resonates at approximately δ 118.7 ppm and the methyl carbon at δ 1.39 ppm in acetonitrile-d₃. ucla.edu

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Carbon | This compound (Predicted) | 2-Amino-2-(pyridin-3-yl)acetonitrile |

| Pyridine C-2' | ~148 | 150.28 |

| Pyridine C-3' | ~140 | - |

| Pyridine C-4' | ~124 | - |

| Pyridine C-5' | ~135 | - |

| Pyridine C-6' | ~147 | 148.24 |

| CH₂/CH | ~40 | 45.20 |

| C≡N | ~118 | - |

Note: Predicted values are based on typical chemical shift ranges. The absence of a reported value is indicated by a dash.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is crucial for assigning the carbon signals based on the known proton assignments. For example, the signal for the methylene protons would show a correlation to the methylene carbon signal. columbia.edu

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

In the IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibration of the secondary amine typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C≡N (nitrile) stretching vibration gives rise to a sharp, medium-intensity band around 2200-2260 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine is typically found in the 1250-1350 cm⁻¹ range.

For comparison, the IR spectrum of acetonitrile shows a prominent C≡N stretch. nist.gov Similarly, pyridine exhibits characteristic ring vibrations. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | > 3000 |

| C≡N (Nitrile) | Stretching | 2200 - 2260 |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₇H₇N₃), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific neutral fragments, such as HCN or parts of the pyridine ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elucidating the structure of compounds like this compound. In positive ion mode, the molecule is expected to readily protonate, primarily at the basic nitrogen atoms of the pyridine ring or the secondary amine, to form a pseudomolecular ion [M+H]⁺. Given the molecular formula of this compound, C₇H₇N₃, the calculated monoisotopic mass is 133.0640 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent signal for the protonated molecule at a mass-to-charge ratio (m/z) of approximately 134.0718.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information through collision-induced dissociation (CID). The fragmentation pathways for pyridine-containing compounds often involve characteristic losses. For this compound, plausible fragmentation would include the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the acetonitrile moiety or cleavage of the bond between the pyridine ring and the amino group. The fragmentation of related pyridine derivatives often involves the loss of ammonia (B1221849) (NH₃) or related amine fragments from the substituent groups. bldpharm.com

For instance, in the analysis of the isomeric compound 2-(pyridin-4-yl)acetonitrile (B76164), a molecular ion (M⁺) peak at m/z 119 has been noted in electron ionization mass spectrometry, corresponding to its molecular weight. google.com While the ionization method is different, it confirms the mass of the core pyridylacetonitrile structure. ESI-MS studies on more complex substituted pyrazolopyridine derivatives show that fragmentation is often initiated by the loss of substituents from the main heterocyclic core. sapub.org

The study of various lactams by ESI-MS reveals that fragmentation pathways can include losses of small molecules like water and carbon monoxide, often following initial protonation. nist.gov For this compound, key fragment ions could arise from the cleavage of the C-N bond linking the pyridine and the aminoacetonitrile (B1212223) parts, leading to ions corresponding to the pyridinamine cation or the cyanomethylaminyl radical cation.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₇H₈N₃]⁺ | 134.07 | Protonated parent molecule |

| [M+Na]⁺ | [C₇H₇N₃Na]⁺ | 156.05 | Sodium adduct of parent molecule |

| [C₅H₅N₂]⁺ | [C₅H₅N₂]⁺ | 93.05 | Fragment from cleavage of the CH₂-NH bond |

| [C₂H₃N]⁺ | [C₂H₃N]⁺ | 41.03 | Acetonitrile fragment |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For this compound and its derivatives, X-ray diffraction analysis would reveal the planarity of the pyridine ring and the geometry of the aminoacetonitrile side chain.

Although a specific crystal structure for this compound is not publicly available, the analysis of related structures provides insight into the expected intermolecular interactions. In the solid state, molecules containing pyridine and amino groups are capable of forming a variety of non-covalent interactions, most notably hydrogen bonds. The secondary amine (N-H) in this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrile nitrogen are potential hydrogen bond acceptors.

These interactions dictate the molecular packing in the crystal lattice. For example, N-H···N hydrogen bonds could link molecules into chains or dimers. In the crystal structure of a related hydrazone derivative containing a pyridine ring, (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, the packing is dominated by N-H···N and O-H···N hydrogen bonds, which create a two-dimensional layered structure. researchgate.net Similarly, crystal structures of other pyridine-containing coordination polymers show extensive intermolecular C-H···O and C-H···N hydrogen bonds, which contribute to the formation of complex three-dimensional networks.

The presence of the acetonitrile group can also lead to π-hole/n→π* interactions, which are non-covalent interactions involving the electron-deficient region (π-hole) on the nitrile carbon. These interactions are frequently observed in the crystal structures of acetonitrile-containing compounds.

Table 2: Expected Crystallographic Data and Interactions for a Pyridine Derivative

| Parameter | Example Data (for a related Cu(II) pyrazine (B50134) complex sigmaaldrich.com) | Expected Interactions for this compound |

| Crystal System | Triclinic | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | P-1 | P2₁/c or similar centrosymmetric space group |

| Unit Cell Dimensions | a = 6.804 Å, b = 7.286 Å, c = 9.289 Å, α = 69.65°, β = 68.51°, γ = 67.51° | To be determined experimentally |

| Key Intermolecular Interactions | Bridging pyrazine ligands | N-H···N (pyridine) hydrogen bonds, N-H···N (nitrile) hydrogen bonds, C-H···π interactions, π-π stacking |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial criterion for verifying the purity and confirming the empirical formula of a synthesized compound.

For this compound, the molecular formula is C₇H₇N₃, with a molecular weight of 133.15 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (7 * 12.011) / 133.15 * 100% = 63.14%

Hydrogen (H): (7 * 1.008) / 133.15 * 100% = 5.30%

Nitrogen (N): (3 * 14.007) / 133.15 * 100% = 31.56%

In practice, experimental results from CHN analyzers are considered acceptable if they fall within a narrow margin of the calculated values, typically ±0.4%. For example, in the characterization of novel quinazolinone derivatives, the found elemental analysis values were reported alongside the calculated values to confirm the proposed structures. sapub.org Similarly, the characterization of new mixed ligand metal complexes relies on elemental analysis to confirm their composition. researchgate.net

Table 3: Elemental Analysis Data for this compound (C₇H₇N₃)

| Element | Calculated (%) | Found (%) | Deviation (%) |

| Carbon (C) | 63.14 | Data not available | N/A |

| Hydrogen (H) | 5.30 | Data not available | N/A |

| Nitrogen (N) | 31.56 | Data not available | N/A |

| Note: "Found (%)" values are determined experimentally on a purified sample and are not available in the cited literature. |

Computational and Theoretical Investigations of 2 Pyridin 3 Ylamino Acetonitrile Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 2-(Pyridin-3-ylamino)acetonitrile, these methods elucidate its electronic landscape, which governs its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data if available. researchgate.netmdpi.com

For aminopyridine derivatives, DFT calculations reveal the influence of the amino and cyano groups on the geometry of the pyridine (B92270) ring. The planarity of the pyridine ring is a key feature, though slight deviations can occur due to substituent effects. researchgate.net The electronic states, including ground and excited states, can also be modeled, providing a basis for understanding the molecule's photophysical properties.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (Pyridine Ring) | 1.34 | ||

| C-C (Pyridine Ring) | 1.39 | ||

| N-H (Amino) | 1.01 | ||

| C-N (Amino) | 1.38 | ||

| C-C (Acetonitrile) | 1.47 | ||

| C≡N (Nitrile) | 1.15 | ||

| C-N-C (Amino Bridge) | 125.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netwikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine moiety, particularly the nitrogen atom of the amino group and the pyridine ring. The LUMO, conversely, is likely centered on the electron-withdrawing acetonitrile (B52724) group and the pyridine ring. This distribution dictates how the molecule interacts with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are illustrative and represent typical ranges observed for related aminopyridine compounds.

Spectroscopic Property Prediction via Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties such as UV-Vis absorption spectra, infrared (IR), and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the vibrational frequencies, one can simulate the IR spectrum, which helps in the identification and characterization of the molecule. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Predictions of electronic transitions provide insights into the UV-Vis spectrum and the photophysical behavior of the compound. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions in a condensed phase.

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the amino group to the pyridine ring allows for different conformations of this compound. Conformational analysis involves mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them. nih.gov This analysis helps in understanding the molecule's preferred shapes and how it might adapt its conformation upon binding to a biological target or incorporating into a crystal lattice. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this packing is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.goviucr.org The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. The aromatic pyridine ring can participate in π-π stacking interactions with neighboring molecules. iucr.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.goviucr.org By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. This understanding is crucial for crystal engineering and predicting the physical properties of the solid material. Studies on related pyridine-acetonitrile compounds show that C-H···N and π-π interactions often play a significant role in the crystal packing. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Acetonitrile |

Computational Elucidation of Reaction Mechanisms

The understanding of chemical reaction mechanisms at a molecular level is fundamental to optimizing reaction conditions, improving yields, and designing novel synthetic pathways. Computational chemistry has emerged as a powerful tool for the elucidation of complex reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. rsc.org For systems involving heterocyclic compounds like this compound, computational approaches can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby clarifying the stepwise sequence of bond-breaking and bond-forming events. nih.gov

Quantum chemical studies, particularly using Density Functional Theory (DFT), are a mainstay in the investigation of reaction mechanisms. These methods can be applied to study the synthesis of this compound itself or its subsequent reactions. For instance, in a one-pot synthesis, multiple stages including additions, rearrangements, and cyclizations can be modeled. rsc.org A computational study would typically involve:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product structures on the potential energy surface. researchgate.net

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in the literature, the established methodologies are readily applicable. Such studies could investigate, for example, the nucleophilic substitution reaction between 3-aminopyridine (B143674) and a haloacetonitrile derivative. The calculations would model the approach of the reactants, the formation of the transition state complex, and the departure of the leaving group, providing precise energetic and structural data for the entire process.

Table 1: Computational Methods for Reaction Mechanism Elucidation

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules. | Provides accurate geometries, reaction energies, and activation barriers. |

| Activation Strain Model (ASM) | Decomposition of the reaction's activation energy into strain and interaction energies. | Helps understand the physical forces governing the reactivity and selectivity of a reaction. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path connecting reactants to products via the transition state. | Confirms the nature of the transition state and provides a detailed view of the reaction pathway. researchgate.net |

The insights from these computational investigations are invaluable for synthetic chemists, enabling the rational design of experiments and the optimization of reaction conditions to favor desired products. rsc.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches (excluding clinical activity)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its properties. nih.gov Computational approaches have become indispensable in SAR, allowing for the rapid in silico screening of virtual compounds and the rational design of new molecules with enhanced characteristics. nih.govscilit.com For this compound and its derivatives, computational SAR studies can explore how modifications to its structure affect properties such as receptor binding affinity or enzyme inhibition, excluding direct clinical activity. researchgate.net

A key strategy in computational SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These techniques correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. The resulting models can then be used to predict the activity of novel, unsynthesized compounds. mdpi.com

For instance, in a study of substituted N-(Pyridin-3-yl) derivatives as kinase inhibitors, extensive SAR was explored around the pyridine ring and the amide group. researchgate.net Computational analysis of these derivatives can reveal key structural features required for activity. Such analyses typically involve:

Conformational Analysis: To determine the likely three-dimensional shape of the molecules when they interact with their biological target.

Molecular Docking: To predict the preferred orientation of a molecule when bound to a receptor or enzyme, and to estimate the strength of the interaction.

Pharmacophore Modeling: To identify the essential 3D arrangement of functional groups that is necessary for biological activity.

SAR studies on analogs of this compound might investigate the effects of introducing various substituents at different positions on the pyridine ring or modifying the acetonitrile group. researchgate.net For example, a computational model might indicate that a bulky, hydrophobic group at a specific position on the pyridine ring increases binding affinity, while a hydrogen bond donor at another position is detrimental. These computational predictions can then guide the synthesis of a smaller, more focused set of compounds for experimental testing, saving significant time and resources. nih.gov

Table 2: Illustrative SAR Data from Computational Studies on Pyridine Derivatives

| Base Scaffold | Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale (from computational model) |

|---|---|---|---|---|

| Pyridin-3-ylamino | Position 2 of Pyridine | Small, polar group | Increase | Favorable interaction with a polar pocket in the binding site. |

| Pyridin-3-ylamino | Position 4 of Pyridine | Large, non-polar group | Decrease | Steric clash with the receptor surface. |

| Pyridin-3-ylamino | Acetonitrile Moiety | Replacement with a larger chain | Variable | Potential to explore deeper pockets in the binding site, but may introduce unfavorable conformations. |

This table is illustrative and based on general principles of SAR and findings from related pyridine series. Specific results would depend on the target protein and the computational models used.

By systematically analyzing the SAR landscape through computational means, researchers can build a comprehensive understanding of the molecular features that govern the activity of this compound systems, facilitating the design of new compounds with tailored properties. scilit.com

Advanced Applications and Research Directions of 2 Pyridin 3 Ylamino Acetonitrile in Chemical Science

Role as a Precursor for Ligands in Coordination Chemistry

The structure of 2-(pyridin-3-ylamino)acetonitrile, possessing both a pyridine (B92270) nitrogen and an amino group, suggests its potential as a chelating ligand for metal ions. Pyridine-based ligands are fundamental in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes are pivotal in various catalytic and material applications.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The tailored design of these ligands is crucial for controlling the structure and properties of the resulting MOF. While pyridine-containing ligands are extensively used in MOF synthesis, there is a notable absence of published research detailing the use of this compound as a primary or secondary building unit in the formation of MOFs. The potential for this compound to act as a linker, possibly after modification of the nitrile group, remains a theoretical prospect awaiting exploration.

Application in Homogeneous and Heterogeneous Catalysis

The coordination of this compound to metal centers could yield catalysts for a variety of organic transformations. The pyridine and amino moieties can stabilize the metal center, while the electronic properties of the ligand could influence the catalytic activity. Despite the broad interest in pyridine-ligated metal catalysts, specific studies detailing the application of this compound in either homogeneous or heterogeneous catalysis are not readily found in the current body of scientific literature. Research on closely related bis(pyridyl)amine ligands has shown their versatility in forming catalytically active metal complexes, suggesting a potential avenue for future investigation with this compound.

Contributions to Materials Science

The development of novel materials with specific optical and electronic properties is a significant driver of chemical research. The aromatic and polarizable nature of the pyridine ring, combined with the nitrile group, hints at the potential of this compound as a building block for functional materials.

Development of Fluorescent and Luminescent Materials

Fluorescent and luminescent materials are integral to technologies such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Pyridine-containing compounds are often key components of these materials due to their photophysical properties. However, there is a lack of specific research on the fluorescent or luminescent properties of this compound or its metal complexes. Studies on other pyridine derivatives have shown that the emission properties can be finely tuned by structural modifications, a strategy that could potentially be applied to the title compound.

Organic Semiconductor Research

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge-transport properties of these materials are highly dependent on their molecular structure and intermolecular interactions. While pyridine-containing molecules are investigated for their electron-transporting capabilities in organic semiconductors, there are no specific reports on the integration of this compound into semiconductor materials or devices.

Utility in Analytical Chemistry

The development of new reagents for the detection and quantification of chemical species is a continuous endeavor in analytical chemistry. The functional groups present in this compound suggest its potential as a chromogenic or fluorogenic reagent for metal ion detection. The interaction of the pyridine and amino groups with specific metal ions could lead to a measurable change in its spectroscopic properties. Nevertheless, the scientific literature does not currently contain studies that have investigated or established the utility of this compound as an analytical reagent.

As a Derivatization Agent for Chromatographic Analysis

The analysis of certain molecules, particularly those lacking a chromophore, can be challenging using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization is a strategy employed to modify the analyte to enhance its detectability. Aminopyridine derivatives have shown considerable promise as derivatizing reagents for this purpose. nih.gov

While direct studies on this compound as a derivatization agent are not extensively documented, the reactivity of its aminopyridine core suggests significant potential. The primary or secondary amine on the pyridine ring can react with various functional groups in analytes to form stable, detectable products. For instance, a novel derivatization reagent, 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS), has been successfully used for the high-speed analysis of amines and amino acids in biological fluids by HPLC-tandem mass spectrometry. nih.gov The derivatization with APDS proceeds under mild conditions and allows for the detection of over 100 different amino-containing analytes within a short analysis time. nih.gov

The derivatized products benefit from the pyridyl moiety, which can enhance ionization efficiency in mass spectrometry and also serve as a UV-active chromophore. The general reaction scheme involves the coupling of the aminopyridine reagent with the target analyte, as illustrated in the table below. Given these precedents, this compound could potentially be activated and used in a similar manner, with the nitrile group offering an additional site for modification or interaction.

Table 1: Potential Derivatization Reactions using an Aminopyridine Scaffold

| Analyte Functional Group | Potential Reaction with Activated this compound | Resulting Linkage |

| Carboxylic Acid | Amide bond formation | Amide |

| Aldehyde/Ketone | Reductive amination | Amine |

| Isocyanate | Urea formation | Urea |

Further research is warranted to explore the utility of this compound as a pre-column or post-column derivatization agent for enhancing the chromatographic analysis of a wide range of biomolecules and pharmaceuticals.

Applications in Sensing Technologies

The development of chemical sensors for the selective detection of ions and molecules is a burgeoning field. Fluorescent sensors are particularly valuable due to their high sensitivity. The design of such sensors often involves the integration of a fluorophore with a recognition site. Pyridine and its derivatives are frequently incorporated into these systems due to their electronic properties and ability to coordinate with metal ions or participate in hydrogen bonding.

While specific applications of this compound in sensing are yet to be widely reported, its structural components suggest it could be a valuable building block. For instance, the pyridine nitrogen can act as a binding site for metal cations. Upon coordination, the electronic properties of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum.

A recent study on a π-conjugated dipyridyl-dipyrroethene chromophore demonstrated how the incorporation of pyridine units can lead to materials with aggregation-induced emission (AIE) properties, which are highly desirable for sensing applications in aqueous media. acs.org The design of this sensor involved the condensation of 2-aminopyridine (B139424) with a diformylated dipyrroethene core. acs.org This suggests that this compound could be similarly employed to create novel fluorescent probes. The amino group provides a convenient handle for covalently linking it to other fluorogenic scaffolds, while the pyridine and nitrile functionalities could be fine-tuned to modulate the sensor's selectivity and sensitivity.

Chemical Biology Tool Development and In Vitro Target Engagement Studies

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, found in numerous biologically active compounds. rsc.orgtandfonline.com This structural motif is particularly prominent in the design of kinase inhibitors, which are a major class of targeted therapeutics for cancer and other diseases. capes.gov.brnih.gov

Design of Probes for Biochemical Pathways

Biochemical probes are essential tools for elucidating complex biological pathways. These probes are typically small molecules that can selectively interact with a specific protein or enzyme, allowing for its study within a cellular context. The aminopyridine core of this compound makes it an attractive starting point for the design of such probes.

The development of kinase inhibitors often involves the creation of a library of compounds based on a common scaffold. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a privileged structure in this regard, and its derivatives often feature aminopyridine substituents to enhance binding affinity and selectivity. nih.gov By systematically modifying the this compound structure, for example, by attaching different substituents to the pyridine ring or the amino group, a diverse range of molecules can be synthesized and screened for their ability to modulate the activity of specific enzymes. These probes can then be used to investigate the role of these enzymes in various cellular processes.

Exploration of Biological Target Interactions at a Molecular Level

Understanding how a small molecule interacts with its biological target at the molecular level is crucial for rational drug design. The aminopyridine moiety is known to form key hydrogen bonding interactions with the hinge region of the ATP-binding site in many kinases. This interaction helps to anchor the inhibitor in the active site, leading to potent inhibition.

This compound can serve as a foundational fragment in fragment-based drug discovery (FBDD) approaches. In FBDD, small, low-affinity fragments that bind to the target protein are identified and then elaborated or combined to create more potent ligands. The binding of the this compound fragment to a target kinase could be studied using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. This would provide detailed information about the binding mode and the key interactions, guiding the design of more elaborate and potent inhibitors.

Table 2: Examples of Kinase Inhibitors Featuring an Aminopyridine-like Scaffold

| Kinase Target | Inhibitor Scaffold | Key Interactions of Aminopyridine Moiety |

| Various | Pyrazolo[3,4-d]pyrimidine | Hinge-binding via hydrogen bonds |

| Various | Pyrimidine (B1678525) | Hinge-binding and other interactions |

| Various | Imidazo[1,2-a]pyridine | Interactions with the ATP-binding pocket |

Future Prospects and Emerging Research Areas for this compound Chemistry

The versatility of the this compound scaffold suggests a bright future with numerous opportunities for further research and application. The growing interest in aminopyridine chemistry, driven by its successes in medicinal chemistry, is likely to fuel the exploration of this and related compounds. rsc.org

Future research will likely focus on several key areas:

Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider range of this compound derivatives will be crucial. This will enable the creation of diverse chemical libraries for screening in various applications.

Systematic Evaluation in Analytical Chemistry: A thorough investigation of this compound and its derivatives as derivatization reagents for different classes of analytes in chromatography and capillary electrophoresis is warranted.

Development of Advanced Sensors: The incorporation of this scaffold into more complex and highly selective fluorescent and colorimetric sensors for environmental and biological monitoring represents a promising avenue of research.

Broadening the Scope in Chemical Biology: Beyond kinase inhibitors, the aminopyridine core could be exploited for the design of probes for other enzyme families and protein-protein interactions. The nitrile group also offers a unique handle for bioorthogonal chemistry and the attachment of reporter tags.

Materials Science Applications: The ability of the pyridine moiety to coordinate with metals and participate in self-assembly processes could be harnessed to create novel metal-organic frameworks (MOFs) or supramolecular materials with interesting electronic and photophysical properties.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, 0–5°C, 2 h | 78–85 | |

| Cyanoethylation | Piperidine, ethanol, 2 h | 65–70 | |

| Purification | Crystallization (ethanol/water) | 90+ |

Basic: How can crystallization techniques be optimized to improve the purity of this compound?

- Solvent selection : Ethanol-water mixtures (3:1 ratio) enhance crystal growth while minimizing impurities .

- Temperature gradient : Slow cooling from 60°C to 4°C over 12 hours reduces amorphous byproducts .

- Seeding : Pre-crystallized nuclei improve reproducibility and crystal size uniformity .

Advanced: How do computational methods like DFT contribute to understanding the electronic structure of this compound?

Density Functional Theory (DFT) studies reveal:

- Charge distribution : The pyridine ring exhibits electron-withdrawing effects, polarizing the nitrile group and enhancing reactivity at the amino site .

- Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites, validated by experimental substitution reactions .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies, guiding solvent selection for reactions .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Multi-technique validation : Cross-reference NMR (¹H/¹³C), IR, and X-ray crystallography data to confirm structural assignments. For example, discrepancies in aromatic proton shifts can be resolved via NOESY correlations .

- Crystallographic refinement : SHELXL software (via Olex2 interface) resolves ambiguous electron density maps, particularly for trifluoromethyl group orientations .

- Dynamic NMR : Variable-temperature studies distinguish conformational isomers in solution-phase spectra .

Basic: What spectroscopic techniques are critical for characterizing this compound?

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 8.75 (d, J=5.1 Hz, pyridine H) | |

| ¹³C NMR | δ 117.8 (CN), 153.2 (C-F₃) | |

| IR (ATR) | 2240 cm⁻¹ (C≡N stretch) | |

| X-ray diffraction | Crystallographic data (CCDC) |

Advanced: How does the trifluoromethyl group influence the biological activity and chemical reactivity of this compound derivatives?

- Lipophilicity enhancement : The -CF₃ group increases logP values by ~1.5 units, improving membrane permeability in cellular assays .

- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in pharmacokinetic studies .

- Electronic effects : Electron-withdrawing -CF₃ stabilizes transition states in SNAr reactions, accelerating substitution rates by 3–5× .

Advanced: What are the challenges in using SHELX programs for crystallographic refinement of this compound complexes?

- Disordered moieties : Trifluoromethyl groups often exhibit rotational disorder; PART instructions in SHELXL refine occupancy factors .

- Twinned crystals : Twin law matrices (e.g., -h, -k, l) must be applied for correct intensity integration in SHELXS .

- High-resolution limitations : SHELXL struggles with datasets beyond 0.8 Å; switch to JANA for charge density analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.